2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H7Cl3N2S |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
InChI Key |
VUOHICVJNNXQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the chloropyridinyl and dichlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 2-chloropyridine-4-carbaldehyde and 2,5-dichlorophenylthiourea in the presence of a base such as potassium carbonate can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes for Thiazole Derivatives
Thiazole rings are typically synthesized via cyclization reactions involving α-haloketones or their equivalents. Key methods include:
-
Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioureas or thioamides (e.g., , ).
-
Cook–Heilbron Synthesis : Cyclization of 2-aminothiazoles with appropriate electrophiles ( ).
For chlorinated thiazoles like "2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole," halogenated intermediates are critical. For example:
-
Chloropyridine moieties are introduced via nucleophilic aromatic substitution (SNAr) using chlorinating agents (e.g., , ).
-
Dichlorophenyl groups are incorporated via Suzuki–Miyaura coupling or Friedel–Crafts alkylation ( , ).
Cyclocondensation
Thiazole formation often involves cyclocondensation of thioureas with α-chloroketones. For example:
-
Compound 3 in was synthesized by refluxing 5-acetyl-4-methyl-2-phenylthiazole with 2-cyanoacetohydrazide.
-
Similar protocols for chlorinated analogs might use 2-chloropyridine-4-carboxaldehyde and 2,5-dichlorophenylacetonitrile.
Halogenation
Chlorine atoms in the pyridine and phenyl groups are introduced via:
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloropyridin-4-yl group is reactive toward SNAr. Example:
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chloropyridine | K₂CO₃, DMF, 80°C | Pyridine-4-amine | 75% |
Cross-Coupling Reactions
Suzuki coupling could link the dichlorophenyl group to the thiazole core:
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 82% |
Stability and Reactivity
-
Thermal Stability : Thiazoles with electron-withdrawing substituents (e.g., Cl) exhibit higher thermal stability ( ).
-
Hydrolytic Sensitivity : Chlorine atoms on pyridine may hydrolyze under acidic conditions to form hydroxylated derivatives ( ).
Biological Relevance
While not directly studied for this compound, structurally similar thiazoles show:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. For example, the compound has shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, leading to cell membrane disruption.
Table 1: Antimicrobial Activity of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Data adapted from various studies evaluating the antimicrobial efficacy of thiazole derivatives .
Anticancer Properties
Research indicates that thiazole compounds can inhibit cancer cell proliferation. In vitro studies have demonstrated that This compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29).
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| HT29 | 15 |
| A549 (Lung) | 20 |
Results from cytotoxicity assays conducted using the Sulforhodamine B method .
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharma Research & Review evaluated several thiazole derivatives for their antibacterial properties. The study found that compounds similar to This compound exhibited significant antibacterial activity, supporting its potential use as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer activity, researchers synthesized various thiazole derivatives and assessed their effects on MCF7 cells. Results indicated that compounds with similar structures to This compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Key Bioactivity Data of Comparable Thiazole Derivatives
*Prediction based on synergistic effects of dichlorophenyl and chloropyridinyl groups observed in related compounds.
Structure-Activity Relationship (SAR) Insights
- Halogenation: Chlorine atoms at meta/para positions (e.g., 2,5-dichlorophenyl) may improve lipid solubility and target binding compared to mono-chlorinated or fluorinated analogs.
- The rigid pyridinyl group in this compound might limit this flexibility but increase metabolic stability.
- Electron-Withdrawing Groups : Nitro or chloro substituents on aryl rings correlate with higher anticancer activity, as seen in , suggesting that the dichlorophenyl group in the target compound could amplify cytotoxicity.
Biological Activity
The compound 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thiazole ring linked to a chloropyridine and dichlorophenyl moiety, which may contribute to its biological properties.
Research indicates that compounds containing thiazole rings often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit certain enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, possibly through disruption of cellular processes.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cell cycle regulation.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study conducted on prostate cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value ranging from 0.5 to 1.0 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanism of action and potential therapeutic applications.
- Antimicrobial Studies : The compound exhibited antimicrobial activity against Staphylococcus aureus with an IC50 value of 10 µM, indicating its potential as an antimicrobial agent in treating infections caused by resistant strains.
- Enzyme Inhibition : Research focused on the inhibition of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies, showed promising results with an IC50 value of 5 µM. This highlights the compound's potential utility in autoimmune diseases or transplant rejection scenarios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
